molecular formula C6H7Cl2N3O B8670111 2-Amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine

2-Amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine

Cat. No. B8670111
M. Wt: 208.04 g/mol
InChI Key: VKGRMAWFQVUSBT-UHFFFAOYSA-N
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Patent
US04512991

Procedure details

In 6 ml of acetone there was dissolved 90 mg of 2-amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine prepared in Step A above, after which there was added 360 mg of manganese dioxide, and the reaction mixture was stirred for 3 days at room temperature. The manganese dioxide was filtered off, and the precipitate washed three times with acetone, and then filtered. The filtrate was concentrated under vacuum and passed through a silica gel column, then eluted first with hexane, followed by 10% dichloromethane in hexane, with product in the first three fractions (53 mg).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]([OH:10])[CH3:9])=[N:6][C:5]([Cl:11])=[C:4]([Cl:12])[N:3]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[C:8]([C:7]1[C:2]([NH2:1])=[N:3][C:4]([Cl:12])=[C:5]([Cl:11])[N:6]=1)(=[O:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
NC1=NC(=C(N=C1C(C)O)Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
360 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The manganese dioxide was filtered off
WASH
Type
WASH
Details
the precipitate washed three times with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
WASH
Type
WASH
Details
eluted first with hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(C)(=O)C=1C(=NC(=C(N1)Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.